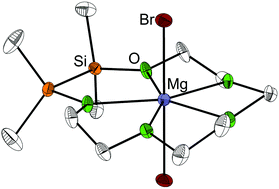A structural study of alkaline earth metal complexes with hybrid disila-crown ethers†
Dalton Transactions Pub Date: 2016-11-30 DOI: 10.1039/C6DT04018G
Abstract
Compounds consisting of [M(1,2-disila-[3n]crown-n)]2+ (M = Mg, Ca, Sr, Ba; n = 5, 6) and [Ba(1,2-disila-benzo[18]crown-6)]2+ cations and different anions were obtained by equimolar reaction of the hybrid disila-crown ethers 1,2-disila[15]crown-5 (1), 1,2-disila[18]crown-6 (2) and 1,2-disila-benzo[18]crown-6 (7) with alkaline earth metal salts. Even with strongly coordinating anions such as Br− or I− stable complexes could be obtained, showing the good coordination ability of these ligands. The structures of all coordination compounds were determined via single crystal X-ray diffraction (XRD). By means of DFT calculations, the complexation ability of 1,2-disila[15]crown-5 (1) towards magnesium bromide was determined to be considerably higher compared to [15]crown-5. The opposite case was observed in solution as the exchange of calcium cations between [18]crown-6 and 1,2-disila[18]crown-6 (2) was studied via dynamic proton nuclear magnetic resonance (NMR) spectroscopy.


Recommended Literature
- [1] Organizing multivalency in carbohydrate recognition
- [2] Control of 10 nm scale cylinder orientation in self-organized sugar-based block copolymer thin films†
- [3] Results report of apatite fission-track analysis by LA-ICP-MS and its comparison with the conventional external detector method of dating†
- [4] An acoustofluidic device for efficient mixing over a wide range of flow rates†
- [5] Trace determination of hydroxyaromatic compounds in dyestuffs using cloud point preconcentration
- [6] An evaluation of coating materials used on piezoelectric crystals for the determination of dimethylsulfide (DMS) and its oxidation products in liquefied petroleum gas (LPG)
- [7] Facile synthesis and photoelectric properties of carbon dots with upconversion fluorescence using arc-synthesized carbon by-products†
- [8] Contents list
- [9] Inside back cover
- [10] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 19396-73-7









